molecular formula C8H8NNaO4S B13125565 Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate

Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate

Cat. No.: B13125565
M. Wt: 237.21 g/mol
InChI Key: VQKXPWFMHNTGBX-UHFFFAOYSA-M
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Description

Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C8H9NO4SNa. It is a sodium salt derivative of pyridine-2-sulfinic acid, featuring an ethoxycarbonyl group at the 3-position of the pyridine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of pyridine derivatives. One common method includes the reaction of 3-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinic acid intermediate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps like crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid group under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

Similar Compounds

    Sodium pyridine-2-sulfinate: A closely related compound with similar chemical properties but lacking the ethoxycarbonyl group.

    Sodium 6-methylpyridine-2-sulfinate: Another derivative with a methyl group at the 6-position of the pyridine ring.

    Sodium tetrahydropyransulfinate: A structurally different compound with a tetrahydropyran ring.

Uniqueness

Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical reactivity and potential applications. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;3-ethoxycarbonylpyridine-2-sulfinate

InChI

InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-4-3-5-9-7(6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

VQKXPWFMHNTGBX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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